3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones, which are known for their diverse biological activities. This compound features a pyridinone ring substituted with a fluorobenzyl group and a morpholinopropyl side chain, which contribute to its potential pharmacological properties. The presence of the fluorine atom enhances the lipophilicity and biological activity of the molecule, making it an interesting candidate for medicinal chemistry.
This compound can be classified under the broader category of heterocyclic compounds, specifically pyridinones. Pyridinones have been extensively studied for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone suggests it may exhibit unique biological properties due to the combination of its substituents.
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone can be approached through several methods:
The molecular formula for 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is C16H20FN2O2. Its structure features:
The molecular weight is approximately 290.35 g/mol.
The compound can participate in various chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds like 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone typically involves interaction with specific biological targets such as enzymes or receptors:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
The physical properties of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone include:
Chemical properties include:
This compound has potential applications in various fields:
Research into derivatives of this compound could lead to novel therapeutic agents with improved efficacy and reduced side effects.
Pyridinone derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring featuring a nitrogen atom adjacent to a carbonyl group (lactam configuration). This core exists predominantly in the 2(1H)-pyridinone tautomeric form under physiological conditions, enabling dual hydrogen-bonding capabilities (donor-acceptor) critical for target engagement [1]. The scaffold’s versatility arises from five derivatizable positions (C3, C4, C5, C6, N1), allowing modulation of physicochemical properties such as lipophilicity, polarity, and solubility [1] [8].
Pharmacophoric features of pyridinones include:
Table 1: Key Pharmacophoric Elements in Pyridinone Derivatives
Position | Functionalization | Biological Impact | Example Therapeutics |
---|---|---|---|
N1 | Alkyl chains (e.g., morpholinopropyl) | Enhanced solubility, CNS penetration | Milrinone (cardiotonic) |
C3/C5 | Halogens, heteroaryls | Target affinity modulation | Tazemetostat (EZH2 inhibitor) |
C4 | Hydroxy group | Metal chelation, hydrogen bonding | Deferiprone (iron chelator) |
C6 | Fluorobenzyl | Improved metabolic stability, π-stacking | Ciclopirox (antifungal) |
The compound 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone integrates strategically optimized substituents to enhance dual biological activity and pharmacokinetic performance:
Provides optimal steric bulk for hydrophobic pocket engagement in enzymes (e.g., FabI enoyl-ACP reductase) while maintaining cellular permeability [3].
3-Morpholinopropyl at N1:
Synergistically, these groups enable dual-target engagement: The 4-hydroxy group chelates pathological metals (e.g., iron in Parkinson’s disease), while the fluorobenzyl moiety confers antimicrobial/anticancer activity through enzyme inhibition [2] [3].
Table 2: Comparative Bioactivity of Pyridinone Substituents
Substituent | Target Affinity | Physicochemical Effect | Therapeutic Application |
---|---|---|---|
4-Fluorobenzyl | FabI (IC₅₀: 0.08–0.4 μM) | ↑ LogP, metabolic stability | Antimicrobial, anticancer |
Morpholinopropyl | Kinases, COMT | ↑ Solubility, BBB score | Neuroprotection, kinase inhibition |
4-Hydroxy | Fe(III) (log β: 21–29) | Metal chelation, H-bonding | Neurodegenerative disease |
Pyridinone therapeutics have evolved through three distinct phases:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: